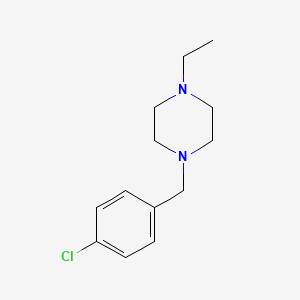

1-(4-Chlorobenzyl)-4-ethylpiperazine

Description

Contextualization within Piperazine (B1678402) Chemistry and Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple structure is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds across numerous therapeutic areas. nih.gov The two nitrogen atoms provide sites for substitution, allowing for the creation of vast libraries of derivatives with diverse physicochemical and pharmacological properties. ontosight.ai

Piperazine derivatives are integral to drugs developed for various conditions, including infections, central nervous system disorders, and cancer. nih.govneuroquantology.comresearchgate.net The presence of the piperazine core can improve the aqueous solubility and oral bioavailability of a drug candidate, making it a favored building block in drug design. Its derivatives have been investigated for a wide range of biological activities, including antihistaminic, anti-inflammatory, antimicrobial, and antipsychotic properties. ontosight.aieuropa.eu

Significance of Chlorobenzyl and Ethyl Moieties in Heterocyclic Compounds

The specific properties of 1-(4-Chlorobenzyl)-4-ethylpiperazine are dictated by the functional groups attached to its piperazine core: the 4-chlorobenzyl group at one nitrogen and the ethyl group at the other.

The Chlorobenzyl Moiety: The benzylpiperazine (BZP) framework itself is known to possess psychoactive properties, primarily acting as a stimulant of the central nervous system. europa.eu BZP and its analogs can influence dopamine (B1211576), serotonin (B10506), and noradrenaline neurotransmission. researchgate.net The addition of a chlorine atom to the benzyl (B1604629) ring, as in a chlorobenzyl group, significantly modifies the molecule's electronic properties. Halogen substitutions are a common strategy in medicinal chemistry to alter a compound's lipophilicity, metabolic stability, and binding affinity for its biological target. For instance, 1-(3-chlorophenyl)piperazine (B195711) (mCPP) is a well-studied compound that acts as a probe for serotonin function in psychiatric research. europa.eu The position of the chlorine atom (in this case, at the 4-position) is crucial for determining its interaction with specific receptors.

The Ethyl Moiety: The N-ethyl group is a small alkyl substituent that can influence a molecule's properties. In the context of piperazine derivatives, N-alkylation can affect the compound's basicity, lipophilicity, and ability to cross the blood-brain barrier. Structure-activity relationship studies on related piperazine compounds show that the nature and size of the alkyl group can impact the compound's affinity and selectivity for biological targets, such as sigma receptors. nih.gov

Overview of Preclinical Research Trajectories Involving this compound

While specific preclinical research on this compound is not extensively documented in publicly available literature, the activities of analogous compounds suggest several potential research trajectories. The combination of a substituted benzyl group and a small N-alkyl group positions the molecule for investigation in several fields, primarily neuropharmacology and oncology.

Based on structurally similar compounds, research could logically be directed toward:

Central Nervous System Activity: Given that benzylpiperazine and its chlorinated analogs (like mCPP) are known CNS stimulants and serotonin/dopamine modulators, a primary research trajectory would be to investigate the compound's psychopharmacological profile. europa.euresearchgate.netnih.gov Studies might explore its potential as a ligand for sigma receptors or its effects on memory and behavior. nih.govbohrium.com

Anticancer Properties: A significant body of research has demonstrated the antiproliferative activity of various piperazine derivatives. nih.gov For example, compounds featuring a 1-(4-chlorobenzhydryl)piperazine (B1679854) core have been synthesized and shown to inhibit the growth of human tumor cell lines. researchgate.netresearchgate.net Therefore, evaluating this compound for cytotoxic effects against various cancer cell lines would be a valid research avenue.

Antimicrobial and Anti-inflammatory Activity: The piperazine scaffold is present in numerous compounds with antimicrobial and anti-inflammatory potential. ontosight.aineuroquantology.com Preclinical evaluation could involve screening against various bacterial and fungal strains or testing its ability to modulate inflammatory pathways.

The following table summarizes the observed biological activities of several piperazine derivatives that are structurally related to this compound, providing a basis for potential research directions.

| Compound Class/Name | Key Structural Features | Observed Biological Activity/Research Area |

| Benzylpiperazine (BZP) | N-benzyl group on piperazine | CNS stimulant; affects dopamine and noradrenaline systems. researchgate.net |

| 1-(3-chlorophenyl)piperazine (mCPP) | N-(3-chlorophenyl) group | Serotonin receptor modulator; used as a probe in psychiatric research. europa.eu |

| N-(3-phenylpropyl)-N'-benzylpiperazines | Substituted benzyl group | Potent ligands for sigma-1 and sigma-2 receptors. nih.gov |

| 1-(4-chlorobenzhydryl) piperazine derivatives | 4-chlorobenzhydryl group | Antiproliferative activity against various human cancer cell lines. researchgate.netresearchgate.net |

| General Piperazine Derivatives | Varied substitutions | Investigated for antimicrobial, anti-tubercular, and anti-inflammatory effects. ontosight.aineuroquantology.comhumanjournals.com |

Historical Development of Analogous Chemical Structures in Research

The research history of benzylpiperazine analogs is twofold. In legitimate medicinal chemistry, piperazine was first identified for its anthelmintic (anti-worm) properties. europa.eu Over the decades, its derivatives were developed into a multitude of approved drugs, including antidepressants and antipsychotics. europa.eu The synthesis of various substituted phenyl- and benzylpiperazines has been a continuous effort to create molecules with high affinity and selectivity for specific neurological receptors.

In parallel, benzylpiperazine (BZP) and its derivatives, such as mCPP and 1-(3-trifluoromethyl-phenyl)piperazine (TFMPP), gained notoriety as "designer drugs" in the early 2000s. europa.euauburn.edu They were often marketed in "party pills" as alternatives to illicit substances, leading to their control by regulatory agencies. europa.eu This history has driven a significant amount of pharmacological and toxicological research to understand their mechanisms of action and effects, contributing to a deeper knowledge of the structure-activity relationships within this chemical class. researchgate.netnih.gov The development of compounds like this compound can be seen as a continuation of the exploration of this chemical space for novel biological activities.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-ethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCQUCJZVIWYLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Chlorobenzyl 4 Ethylpiperazine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 1-(4-Chlorobenzyl)-4-ethylpiperazine identifies the carbon-nitrogen bonds between the piperazine (B1678402) ring and its substituents as the most logical points for disconnection. This approach reveals two primary synthetic strategies originating from the commercially available piperazine core.

Pathway A: The initial disconnection is made at the N-ethyl bond, leading to the intermediate 1-(4-chlorobenzyl)piperazine (B1201428) and an ethylating agent. A subsequent disconnection of the N-(4-chlorobenzyl) bond simplifies the structure back to the piperazine ring and a suitable 4-chlorobenzylating agent.

Pathway B: Alternatively, the initial disconnection can be made at the N-(4-chlorobenzyl) bond. This route identifies 1-ethylpiperazine (B41427) as the key intermediate, which can be retrosynthetically disconnected further to piperazine and an ethylating agent.

Both pathways converge on piperazine, 4-chlorobenzyl chloride, and an ethyl halide (such as ethyl bromide or iodide) as the fundamental building blocks. The primary challenge in the forward synthesis lies in achieving selective mono-alkylation at each nitrogen atom to prevent undesired side products like di-substituted compounds or quaternary ammonium (B1175870) salts.

Detailed Synthetic Routes and Reaction Conditions

Several distinct methodologies can be employed to construct this compound, each with its own set of advantages regarding selectivity, yield, and reaction conditions.

Direct alkylation of piperazine is the most straightforward approach but requires careful control to ensure the formation of the unsymmetrical product. The inherent nucleophilicity of both secondary amines in the piperazine ring complicates the reaction, often leading to a mixture of mono- and di-alkylated products.

A common strategy to favor mono-alkylation involves using a large excess of piperazine relative to the alkylating agent. However, a more robust method for achieving selectivity is the use of a protecting group. For instance, one nitrogen of the piperazine can be temporarily blocked, allowing for the selective alkylation of the other.

Protecting Group Strategy:

Protection: Piperazine is reacted with an acylating agent, such as acetyl chloride or di-tert-butyl dicarbonate (B1257347) (Boc₂O), to form a mono-protected intermediate like N-Acetylpiperazine or 1-Boc-piperazine. researchgate.netresearchgate.net

First Alkylation: The unprotected nitrogen is then alkylated. For example, 1-Boc-piperazine can be reacted with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone. researchgate.net

Deprotection: The protecting group is removed under acidic conditions (for Boc) or hydrolysis (for acetyl) to yield the mono-substituted piperazine. researchgate.net

Second Alkylation: The newly freed nitrogen is alkylated with the second substituent (e.g., an ethyl halide) to yield the final product.

This stepwise approach provides excellent control over the substitution pattern, leading to higher purity of the desired product.

Reductive amination offers an alternative pathway for introducing N-alkyl groups, particularly for substituents that can be derived from an aldehyde or ketone. This method involves the formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent. orgsyn.org

A plausible route to this compound using this approach would be a two-step process:

Synthesis of 1-(4-chlorobenzyl)piperazine: This intermediate is first synthesized via direct alkylation of piperazine with 4-chlorobenzyl chloride. ontosight.ai

Reductive Amination: The resulting 1-(4-chlorobenzyl)piperazine is then reacted with acetaldehyde (B116499) in the presence of a selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov This reaction chemoselectively reduces the intermediate iminium ion formed between the secondary amine and acetaldehyde to introduce the ethyl group, yielding the final product.

This methodology is advantageous due to its mild reaction conditions and the wide availability of suitable reducing agents.

This approach focuses on the direct, sequential N-alkylation of pre-existing piperazine derivatives. The synthesis can begin from either of the two key mono-substituted intermediates: 1-ethylpiperazine or 1-(4-chlorobenzyl)piperazine.

Alkylation of 1-ethylpiperazine: Commercially available 1-ethylpiperazine is reacted with 4-chlorobenzyl chloride. guidechem.com The reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF) and requires a base to neutralize the hydrochloric acid generated during the reaction. Common bases include potassium carbonate (K₂CO₃) or an organic base like triethylamine (B128534) (Et₃N). Heating is often necessary to drive the reaction to completion.

Alkylation of 1-(4-chlorobenzyl)piperazine: Similarly, 1-(4-chlorobenzyl)piperazine can be reacted with an ethylating agent such as ethyl bromide or ethyl iodide under similar basic conditions to afford the target compound. ontosight.ai

The table below summarizes typical conditions for the N-alkylation of a mono-substituted piperazine intermediate.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Comment |

|---|---|---|---|---|

| Alkylating Agent | 4-Chlorobenzyl chloride | Ethyl bromide | Ethyl iodide | The reactivity order is generally I > Br > Cl. |

| Base | K₂CO₃ (inorganic) | Triethylamine (organic) | Diisopropylethylamine (organic, hindered) | Inorganic bases are easily filtered off; organic bases are soluble but may require aqueous workup. |

| Solvent | Acetonitrile (CH₃CN) | Toluene | N,N-Dimethylformamide (DMF) | Solvent choice affects reaction rate and solubility of reagents. |

| Temperature | Room Temperature | 50-80 °C | Reflux | Higher temperatures increase reaction rates but may also promote side reactions. |

While direct N-alkylation and reductive amination are the most common methods, modern organic synthesis offers alternative strategies. For instance, photoredox catalysis has emerged as a powerful tool for forming C-C and C-N bonds. Recent research has demonstrated the site-selective C-H alkylation of piperazine substrates using organic photoredox catalysis. nih.gov Although this specific methodology functionalizes the carbon framework of the piperazine ring rather than the nitrogen atoms, it represents the frontier of piperazine chemistry. Adapting such advanced catalytic systems for selective N-functionalization could provide novel and highly efficient pathways for assembling complex piperazine derivatives in the future.

Optimization of Reaction Yields and Purity

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters.

Stoichiometry: When performing direct alkylation on piperazine, using a 3- to 5-fold excess of piperazine can significantly suppress the formation of the di-substituted byproduct. researchgate.net In the second alkylation step (on a mono-substituted intermediate), using a slight excess (1.1-1.2 equivalents) of the alkylating agent ensures complete conversion of the starting material.

Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are preferred to avoid competing reactions. For instance, while sodium hydroxide (B78521) could be used, it can also lead to hydrolysis of the alkyl halide. Bases like K₂CO₃ are effective and easily removed by filtration, whereas hindered organic bases like ethyldiisopropylamine can improve selectivity in sensitive reactions. chemicalbook.comgoogle.com

Solvent and Temperature: The reaction rate is highly dependent on the solvent and temperature. Polar aprotic solvents like DMF or acetonitrile generally accelerate Sₙ2 reactions. The temperature should be high enough to ensure a reasonable reaction time but low enough to prevent degradation of reactants or products. Monitoring the reaction by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is essential to determine the optimal reaction time. researchgate.net

Purification: Achieving high purity often necessitates a final purification step. The basic nature of the product allows for an acid-base extraction during workup to remove non-basic impurities. Final purification can be achieved by vacuum distillation or by crystallization of a salt form (e.g., the dihydrochloride (B599025) salt), followed by liberation of the free base. For non-volatile compounds, column chromatography is a viable alternative. researchgate.netchemicalbook.com

The following table summarizes the impact of key variables on the synthesis.

| Variable | Effect on Yield | Effect on Purity | Optimization Strategy |

|---|---|---|---|

| Reagent Stoichiometry | High impact; excess of starting amine in first step prevents over-alkylation. | High impact; incorrect stoichiometry is a major source of impurities. | Use a large excess of piperazine for mono-alkylation; use a slight excess of the second alkylating agent for full conversion. |

| Base | Moderate impact; must be sufficient to neutralize acid byproduct. | Moderate impact; non-nucleophilic bases prevent side reactions. | Select a non-nucleophilic base (e.g., K₂CO₃, Et₃N) compatible with the solvent and reagents. |

| Solvent | High impact; affects solubility and reaction rate. | Low impact, but can affect workup efficiency. | Use a polar aprotic solvent (e.g., CH₃CN, DMF) to accelerate the reaction. |

| Temperature | High impact; higher temperature increases reaction rate. | Moderate impact; excessive heat can cause decomposition and side products. | Monitor reaction progress to find the lowest effective temperature for complete conversion in a reasonable time. |

Catalyst Screening and Ligand Effects

The N-alkylation of piperazines can be significantly enhanced through catalysis. Transition-metal catalysts, particularly those based on palladium, iridium, and cobalt, have shown considerable efficacy in forming C-N bonds. nih.govscispace.comnih.gov For the synthesis of this compound, which involves the sequential alkylation of the piperazine ring, catalyst and ligand selection are critical for controlling selectivity and achieving high yields.

Palladium-catalyzed C-N cross-coupling reactions are highly sensitive to the catalyst's structure, where the choice of ligand plays a pivotal role. nih.gov Ligands such as bulky electron-rich phosphines can facilitate the oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov For the benzylation of an N-ethylpiperazine substrate, screening various phosphine (B1218219) ligands in conjunction with a palladium precursor like Pd(OAc)₂ is a common strategy to identify the optimal catalytic system. The choice of ligand can influence reaction rates and prevent the formation of byproducts. nih.gov

Iridium catalysts have also emerged as powerful tools for the synthesis of substituted piperazines, often operating under mild reaction conditions. nih.gov For instance, iridium complexes can catalyze [3+3]-cycloadditions or borrowing hydrogen methodologies to form the piperazine core or introduce substituents. nih.govrsc.org

Recent advancements also highlight the use of reusable cobalt nanoparticle-based catalysts for the N-alkylation of amines with alcohols, which presents a more sustainable alternative to using alkyl halides. nih.govresearchgate.net

| Catalyst System | Ligand | Substrate Scope | Key Advantages |

|---|---|---|---|

| Palladium(II) Acetate | DPEphos | Indoles, Amines | High C3-selectivity for indoles, mild conditions. nih.gov |

| [IrCl(cod)(PPh₃)] | - | Imines | Atom-economical, high diastereoselective control. nih.gov |

| Cobalt Nanoparticles | - | Primary/Secondary Amines, Alcohols | Reusable, broad substrate scope, sustainable. nih.govresearchgate.net |

| Nickel/SiO₂-Al₂O₃ | - | Amides, Alcohols | Solvent-free conditions, high yield. researchgate.net |

Solvent Selection and Reaction Medium Optimization

The choice of solvent is crucial in the synthesis of this compound as it can influence reaction rates, selectivity, and ease of product isolation. Traditional N-alkylation reactions are often performed in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) to facilitate the Sₙ2 reaction between the amine and the alkyl halide. researchgate.net

However, optimizing the reaction medium can lead to improved outcomes. Phase-transfer catalysis (PTC) is a powerful technique that allows the reaction to occur between reactants in different phases (e.g., a solid inorganic base and an organic solvent). acsgcipr.org This method often employs quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide (TBAB), to shuttle the anionic nucleophile into the organic phase. researchgate.net PTC can enhance reaction rates, allow for the use of less expensive and milder bases like potassium carbonate, and enable the use of less polar, more environmentally benign solvents such as toluene. acsgcipr.orghuji.ac.il

| Solvent | Reaction Type | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Acetonitrile | Sₙ2 Alkylation | Reflux, K₂CO₃ | Good solubility for reactants, can be difficult to remove. |

| Toluene | Phase-Transfer Catalysis | 80-110°C, TBAB, K₂CO₃ | Higher boiling point, facilitates PTC, easier workup. chemicalbook.com |

| Ethanol | Sₙ2 Alkylation | Reflux | Greener solvent, but may lead to side reactions. researchgate.net |

| Dimethylformamide (DMF) | Sₙ2 Alkylation | Room Temp to 80°C | High polarity, dissolves many salts, but has toxicity concerns. researchgate.net |

Temperature and Pressure Profile Studies

Temperature and pressure are key parameters that must be carefully controlled to ensure the selective and efficient synthesis of this compound. N-alkylation reactions are typically exothermic, and excessive temperatures can lead to the formation of multiple alkylation products and other impurities. researchgate.net

For standard Sₙ2 reactions involving N-ethylpiperazine and 4-chlorobenzyl chloride, temperatures are often maintained between 60-80°C or at the reflux temperature of the chosen solvent. chemicalbook.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and prevent over-alkylation.

In some catalytic processes, particularly those involving gases like hydrogen, pressure becomes a critical variable. For instance, in reductive amination or borrowing hydrogen methodologies, the reaction is often carried out in a sealed reactor under a specific pressure of hydrogen or an inert gas. google.com Studies on vapor pressure and thermal stability can also be important, especially for purification steps like distillation under reduced pressure. mdpi.com

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. mdpi.com

Solvent-Free Synthesis Approaches

One of the most effective green chemistry strategies is the elimination of volatile organic solvents. Solvent-free, or neat, reactions offer several advantages, including reduced waste, lower costs, and often faster reaction times. cem.com Microwave-assisted organic synthesis (MAOS) has proven to be particularly effective for solvent-free reactions. mdpi.com The direct absorption of microwave energy by the reactants can lead to rapid heating and significantly reduced reaction times compared to conventional heating methods. mdpi.comresearchgate.net

For the N-alkylation of N-ethylpiperazine, a solvent-free approach could involve mixing the amine with 4-chlorobenzyl chloride and a solid base (like potassium carbonate) and irradiating the mixture with microwaves. cem.commdpi.com Phase-transfer catalysts can also be employed under solvent-free conditions to facilitate the reaction. researchgate.net

Catalytic Efficiencies and Reusability

For the synthesis of N-alkylated piperazines, cobalt nanoparticles supported on N-doped carbon have been shown to be effective and reusable catalysts for the N-alkylation of amines with alcohols. rsc.orgresearchgate.net These catalysts operate through a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine, with water being the only byproduct. rsc.org This approach avoids the use of alkyl halides, which are often toxic and produce stoichiometric salt waste.

Large-Scale Synthesis Considerations for Research Quantities

Scaling up the synthesis of this compound from the laboratory bench to produce larger research quantities presents several challenges. Issues such as heat and mass transfer, reaction control, and product purification become more critical at a larger scale. rsc.org

Traditional batch reactors can suffer from poor heat dissipation and mixing, which can lead to localized "hot spots" and the formation of impurities. rsc.org Continuous flow chemistry offers a promising solution to these scale-up challenges. semanticscholar.org In a flow reactor, reactants are continuously pumped through a heated tube or channel, often containing a packed-bed of a heterogeneous catalyst. mdpi.com This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and higher yields. mdpi.comsemanticscholar.org

Flow chemistry also offers safety advantages, as only a small amount of the reaction mixture is at the reaction temperature at any given time, minimizing the risks associated with exothermic reactions. rsc.org Furthermore, integrating in-line separation and purification steps can streamline the entire process, making it more efficient for producing multi-gram quantities of the target compound. rsc.org

Sophisticated Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for assigning the primary structure of "1-(4-Chlorobenzyl)-4-ethylpiperazine".

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the ethyl, piperazine (B1678402), and 4-chlorobenzyl moieties. The aromatic protons of the 4-chlorobenzyl group are expected to appear as two doublets in the downfield region (typically δ 7.2-7.4 ppm) due to the electron-withdrawing effect of the chlorine atom. The benzylic protons (CH₂) attached to the piperazine ring would likely present as a singlet around δ 3.5 ppm. The protons of the piperazine ring typically resonate as complex multiplets in the δ 2.3-2.7 ppm range. The ethyl group protons would manifest as a quartet for the methylene (B1212753) (CH₂) group adjacent to the nitrogen atom and a triplet for the terminal methyl (CH₃) group, likely in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of the 4-chlorophenyl ring are expected to produce signals in the δ 128-140 ppm range, with the carbon atom bonded to the chlorine atom appearing at a distinct chemical shift. The benzylic carbon is anticipated around δ 62-63 ppm. The carbons of the piperazine ring typically appear in the δ 45-55 ppm region. The ethyl group carbons would be observed further upfield, with the methylene carbon signal appearing at a higher chemical shift than the methyl carbon.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Ethyl-CH₃ | Triplet | ~12 |

| Ethyl-CH₂ | Quartet | ~52 |

| Piperazine-H | Multiplet | ~53 |

| Benzyl-CH₂ | Singlet | ~62 |

| Aromatic-CH | Doublet | ~128 |

| Aromatic-CH | Doublet | ~130 |

| Aromatic-C (C-Cl) | - | ~132 |

| Aromatic-C (C-CH₂) | - | ~137 |

Note: These are predicted values based on the analysis of similar structures and may not represent exact experimental values.

Two-dimensional NMR techniques are instrumental in confirming the connectivity of atoms and elucidating the three-dimensional structure.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the ethyl group's methylene and methyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection of the 4-chlorobenzyl group to the piperazine nitrogen and the ethyl group to the other piperazine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could help in determining the preferred conformation of the piperazine ring and the orientation of its substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. For "this compound" (C₁₃H₁₉ClN₂), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For "this compound," the fragmentation is expected to occur at the weakest bonds. Key fragmentation pathways for benzylpiperazine derivatives often involve the cleavage of the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion (m/z 91) or a substituted tropylium ion. Another common fragmentation is the cleavage of the piperazine ring.

Predicted Key Fragment Ions in MS/MS

| m/z | Proposed Fragment |

| 125 | [C₇H₆Cl]⁺ (chlorotropylium ion) |

| 113 | [C₇H₁₅N₂]⁺ (ethylpiperazine fragment) |

| 84 | [C₅H₁₀N]⁺ (piperazine ring fragment) |

| 56 | [C₃H₆N]⁺ (piperazine ring fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" is expected to show characteristic absorption bands for the various bonds present.

C-H stretching (aromatic): Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.

C-H stretching (aliphatic): Aliphatic C-H stretching vibrations from the benzyl (B1604629), piperazine, and ethyl groups are expected in the 2800-3000 cm⁻¹ region.

C=C stretching (aromatic): The stretching of the carbon-carbon bonds in the aromatic ring usually gives rise to absorptions in the 1450-1600 cm⁻¹ range.

C-N stretching: The C-N stretching vibrations of the piperazine ring are typically found in the 1000-1350 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 700-800 cm⁻¹.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2800-3000 |

| Aromatic C=C stretch | 1450-1600 |

| C-N stretch | 1000-1350 |

| C-Cl stretch | 700-800 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and, for chiral compounds, its absolute stereochemistry. While specific crystallographic data for this compound is not publicly available, the application of this technique to analogous piperazine derivatives provides a clear framework for what such an analysis would reveal.

For a molecule like this compound, which is achiral, the primary focus of X-ray crystallography would be to establish its solid-state conformation. The piperazine ring is known to adopt several conformations, with the "chair" form being the most energetically favorable and common. In this chair conformation, substituents on the nitrogen and carbon atoms can be oriented in either axial or equatorial positions.

An X-ray crystallographic study would precisely measure bond lengths, bond angles, and torsion angles. This data would confirm the chair conformation of the piperazine ring and determine the orientation of the ethyl group on one nitrogen and the 4-chlorobenzyl group on the other. It is anticipated that these bulky substituents would preferentially occupy equatorial positions to minimize steric hindrance, a common feature observed in the crystal structures of similarly substituted piperazines. The analysis would also detail the planar geometry of the

Preclinical Pharmacological and Biological Investigations in Vitro and in Vivo, Non Human

Receptor Binding Affinity Profiling in Isolated Tissues or Cell Lines

Target-Specific Receptor Radioligand Binding Assays

No studies detailing the results of target-specific receptor radioligand binding assays for 1-(4-Chlorobenzyl)-4-ethylpiperazine were identified. There is no available data quantifying the affinity (e.g., Ki, IC50) of this compound for any specific biological receptors.

Kinetic Analysis of Ligand-Receptor Interactions

Information regarding the kinetic parameters (e.g., association and dissociation rates) of this compound with any receptor is not available in the scientific literature.

Enzyme Inhibition or Activation Assays

In Vitro Enzyme Activity Modulation Studies

No published data from in vitro assays are available to characterize the potential of this compound to inhibit or activate any specific enzymes.

Mechanism of Enzyme Inhibition/Activation

As no primary enzyme activity data exists, there is consequently no information on the potential mechanism of enzyme inhibition or activation (e.g., competitive, non-competitive) for this compound.

Cellular Pathway Modulation Studies in Non-Human Cell Models

There are no accessible studies that have investigated the effects of this compound on intracellular signaling cascades or other cellular pathways in any non-human cell models.

Cellular Signaling Cascade Investigations (e.g., G-protein coupled receptor signaling)

No studies detailing the effects of this compound on G-protein coupled receptor signaling or other cellular signaling cascades have been identified.

Neurotransmitter Uptake or Release Modulation in Synaptosomes or Neuronal Cultures

There is no available research on the modulation of neurotransmitter uptake or release in synaptosomes or neuronal cultures by this compound.

Ion Channel Modulation in Recombinant Cell Lines

Information regarding the modulation of ion channels by this compound in recombinant cell lines is not present in the current scientific literature.

In Vitro Assays for Biological Activity Screening

High-Throughput Screening (HTS) Methodologies

No public records indicate that this compound has been subjected to high-throughput screening campaigns, nor are there descriptions of any specific HTS methodologies developed for this compound.

Validation of Primary Biological Hits

As no primary biological hits from HTS have been reported, there is no information on their validation.

In Vivo Pharmacological Models (Non-Human Mammalian and Non-Mammalian)

There is a lack of published in vivo studies for this compound in either mammalian or non-mammalian pharmacological models.

Behavioral Phenotyping in Rodent Models (e.g., locomotor activity, anxiety-like behaviors)

No studies were identified that investigated the behavioral effects of this compound in rodent models. Research into its potential impact on locomotor activity, anxiety-like behaviors, depressive-like states, or other behavioral paradigms has not been published in the accessible scientific literature.

Neurochemical Alterations in Brain Regions of Animal Models

There is a complete lack of data on the neurochemical effects of this compound in the brains of animal models. Investigations into its influence on neurotransmitter systems, such as dopamine (B1211576), serotonin (B10506), or norepinephrine (B1679862), have not been documented.

Electrophysiological Measurements in Animal Models (e.g., LFP, single-unit activity)

The scientific literature contains no reports on the electrophysiological effects of this compound in animal models. Studies measuring local field potentials (LFP) or single-unit activity to determine the compound's impact on neuronal firing and brain network activity are not available.

Biomarker Modulation Studies in Animal Models

No research has been published detailing the modulation of biomarkers in animal models following the administration of this compound. The effect of this compound on physiological or molecular indicators of pharmacological activity or downstream biological effects remains uninvestigated.

Structure Activity Relationship Sar Studies and Derivative Synthesis

Rational Design of Analogs Based on 1-(4-Chlorobenzyl)-4-ethylpiperazine Scaffold

The rational design of analogs of this compound is a meticulous process that involves the systematic alteration of its constituent parts to probe the interactions with biological targets and to optimize pharmacokinetic and pharmacodynamic properties.

Modifications of the Piperazine (B1678402) Ring (e.g., N-substitutions, ring expansion/contraction)

The piperazine ring is a common motif in medicinal chemistry, valued for its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability. mdpi.com Modifications to this central scaffold are a key strategy in analog design.

N-Substitutions: The nitrogen atoms of the piperazine ring offer convenient points for modification. In many classes of piperazine-containing compounds, the nature of the substituent on the second nitrogen atom significantly influences biological activity. For instance, in a series of 1,4-disubstituted piperazines, variations at this position can modulate receptor binding affinity and selectivity. While specific data on this compound is limited, general principles suggest that replacing the ethyl group with other functionalities, such as larger alkyl groups, aryl groups, or functionalized chains, could profoundly impact the molecule's biological profile.

Ring Expansion/Contraction: Altering the size of the heterocyclic ring can impact the conformational flexibility and the spatial orientation of the substituents. Replacing the piperazine with a homopiperazine (B121016) (a seven-membered ring) or a smaller diazacycloalkane could alter the molecule's fit within a biological target's binding site. For example, the introduction of homopiperazine has been shown to significantly improve the antitumor activity in some series of natural product derivatives. mdpi.com

A hypothetical exploration of piperazine ring modifications and their potential impact on a generic biological activity is presented in Table 1.

| Modification | Rationale | Predicted Outcome on Activity |

| N-Methyl | Reduce steric bulk | May increase or decrease activity depending on the binding pocket size |

| N-Propyl | Increase lipophilicity | Potentially enhanced cell permeability and activity |

| N-Cyclopropyl | Introduce rigidity | May improve binding affinity through conformational restriction |

| Homopiperazine | Alter N-N distance and conformation | Could lead to a different binding mode and altered activity |

| Piperidine (B6355638) | Remove one nitrogen atom | Significant change in basicity and hydrogen bonding capacity, likely altering activity |

This table is illustrative and based on general medicinal chemistry principles, not on specific experimental data for this compound.

Alterations of the Chlorobenzyl Moiety (e.g., halogen position, aromatic ring substituents, bioisosteric replacements)

The 4-chlorobenzyl group is another critical component for modulation. Its interactions with biological targets are often a combination of hydrophobic and, in some cases, specific halogen bonding.

Halogen Position and Identity: The position and nature of the halogen on the benzyl (B1604629) ring can significantly affect activity. Moving the chlorine atom from the para (4) position to the ortho (2) or meta (3) position would alter the electronic distribution and steric profile of the molecule. Studies on other series of compounds have shown that such positional isomers can have vastly different biological activities. eco-vector.com Replacing chlorine with other halogens like fluorine, bromine, or iodine would modify the size, lipophilicity, and potential for halogen bonding, thereby influencing target engagement.

Aromatic Ring Substituents: The introduction of other substituents on the aromatic ring can fine-tune the electronic and steric properties of the chlorobenzyl moiety. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) can modulate the pKa of the piperazine nitrogens and influence interactions with the target. libretexts.org For example, in some series of benzylpiperazine derivatives, electron-withdrawing groups on the benzyl ring have been shown to enhance certain biological activities. eco-vector.com

Bioisosteric Replacements: The benzyl ring itself can be replaced by other aromatic or heteroaromatic systems to explore different binding interactions. For instance, replacing the phenyl ring with a pyridine, thiophene, or naphthalene (B1677914) ring system can introduce new hydrogen bonding opportunities or alter the hydrophobic interactions. Such bioisosteric replacements are a common strategy to improve potency, selectivity, or metabolic stability.

Table 2 illustrates hypothetical outcomes of modifying the chlorobenzyl moiety on a generic biological activity.

| Modification | Rationale | Predicted Outcome on Activity |

| 2-Chlorobenzyl | Alter steric and electronic properties | May lead to improved selectivity for a specific target |

| 4-Fluorobenzyl | Introduce a smaller, more electronegative halogen | Could alter binding affinity and metabolic stability |

| 4-Bromobenzyl | Increase size and lipophilicity | May enhance hydrophobic interactions with the target |

| 4-Methoxybenzyl | Introduce an electron-donating group | Could modulate the electronics of the ring and pKa of the piperazine |

| Pyridylmethyl | Introduce a nitrogen atom for potential hydrogen bonding | May lead to new, favorable interactions with the target |

This table is illustrative and based on general medicinal chemistry principles, not on specific experimental data for this compound.

Varying the Ethyl Group (e.g., alkyl chain length, branching)

Alkyl Chain Length: Systematically increasing or decreasing the length of the alkyl chain (e.g., from methyl to butyl) can probe the size of the hydrophobic pocket in the biological target. A longer chain increases lipophilicity, which may enhance membrane permeability but could also lead to increased metabolic liability or non-specific binding.

Branching: Introducing branching in the alkyl chain (e.g., isopropyl or isobutyl) can introduce steric hindrance and restrict the conformation of the molecule. This can sometimes lead to an increase in selectivity for a particular target.

Synthetic Strategies for Analog Library Generation

The efficient synthesis of a diverse range of analogs is crucial for comprehensive SAR studies. Modern synthetic methodologies have greatly accelerated this process.

Combinatorial Chemistry Approaches

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. nih.gov For the this compound scaffold, a combinatorial approach could involve the use of a solid-phase synthesis strategy. For example, piperazine could be attached to a solid support, followed by reaction with a library of different benzyl halides. The resulting secondary amine could then be reacted with a variety of alkylating agents to introduce diversity at the N4 position. This "split-and-pool" approach can generate thousands of unique compounds in a relatively short period.

Parallel Synthesis Techniques

Parallel synthesis is another powerful tool for generating libraries of analogs. In this approach, a series of individual reactions are run simultaneously in a spatially separated manner, for example, in the wells of a microtiter plate. This allows for the synthesis of a smaller, more focused library of compounds compared to combinatorial synthesis, but with the advantage of easier purification and characterization of the individual products. A liquid-phase parallel synthesis approach has been successfully used for the generation of benzylpiperazine libraries. nih.gov This technique is well-suited for the systematic exploration of the SAR of the this compound scaffold by allowing for the controlled variation of each of the three key components of the molecule.

Pharmacophore Modeling and Mapping

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For N-benzylpiperazine derivatives, which are known to interact with targets such as sigma (σ) receptors and dopamine (B1211576) transporters, pharmacophore models generally highlight several key features.

A common pharmacophore model for σ1 receptor ligands based on a benzylpiperazine scaffold typically includes:

A positive ionizable (PI) feature: This is almost always associated with the protonated nitrogen atom of the piperazine ring, which is crucial for forming ionic interactions with acidic residues in the receptor binding pocket.

Hydrophobic (HYD) or Aromatic (AR) regions: One hydrophobic region often corresponds to the benzyl group at the N1 position. The nature and substitution pattern of this aromatic ring significantly impact binding affinity. A second hydrophobic region can be defined by the substituent at the N4 position.

Hydrogen Bond Acceptor (HBA) features: While not always present, the nitrogen atoms of the piperazine ring can also act as hydrogen bond acceptors.

For instance, a pharmacophore model for σ1 receptor ligands might consist of one positive ionizable feature and two hydrophobic features, arranged in a specific spatial orientation. The 4-chlorobenzyl group of this compound would occupy one of the hydrophobic regions, while the ethyl group at the N4 position would contribute to the second hydrophobic region. The piperazine core provides the essential positive ionizable feature.

Illustrative Pharmacophore Features for a 1-Benzyl-4-alkylpiperazine Analog:

| Pharmacophore Feature | Corresponding Structural Moiety | Potential Interaction |

| Positive Ionizable (PI) | Protonated Piperazine Nitrogen | Ionic bond with acidic amino acid residues (e.g., Aspartic Acid) |

| Hydrophobic Region 1 (HYD1) | 4-Chlorobenzyl Group | Hydrophobic interactions with nonpolar residues |

| Hydrophobic Region 2 (HYD2) | N4-Ethyl Group | Hydrophobic interactions with a secondary pocket |

Analysis of Structure-Activity-Relationship Data

SAR studies on N-benzylpiperazine derivatives have been conducted for various biological activities, including dopamine transporter (DAT) inhibition, sigma receptor binding, and anticancer effects. These studies systematically modify different parts of the molecule—the benzyl ring, the piperazine core, and the N4-substituent—to observe the impact on biological activity.

Systematic structural modifications of N-benzylpiperazine analogs have revealed clear correlations between chemical structure and biological activity.

Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring are critical. For dopamine transporter (DAT) binding, studies on related N-benzylpiperidine analogs have shown that electron-withdrawing groups, such as a chloro group at the 4-position, are beneficial for affinity nih.gov. This suggests that the 4-chloro substituent in this compound likely enhances its affinity for certain biological targets through electronic and steric effects.

Substitution at the N4-Position: The group at the N4-position of the piperazine ring significantly influences potency and selectivity. In the context of sigma receptor ligands, varying the alkyl chain length at this position can modulate affinity and selectivity between σ1 and σ2 subtypes. While specific data for an ethyl group on this scaffold is not readily available, it is a common modification to explore hydrophobic interactions in a binding pocket.

Nature of the Piperazine Ring: The piperazine ring itself is a key structural element. Its ability to be protonated at physiological pH allows for crucial ionic interactions with target proteins. Replacement of the piperazine with other cyclic amines often leads to a decrease in activity, highlighting its importance as a scaffold.

Illustrative SAR Data for N-Benzylpiperazine Derivatives Targeting a Hypothetical Receptor:

| Compound | R1 (N1-substituent) | R2 (N4-substituent) | Biological Activity (IC50, nM) |

| A | 4-Chlorobenzyl | Ethyl | 50 |

| B | Benzyl | Ethyl | 150 |

| C | 4-Chlorobenzyl | Methyl | 75 |

| D | 4-Chlorobenzyl | Propyl | 40 |

| E | 4-Methoxybenzyl | Ethyl | 200 |

This table is illustrative and based on general SAR principles for this class of compounds.

Based on available SAR data for related compounds, several key structural features can be identified as crucial for the biological activity of molecules in the class of this compound.

The 1-(4-Chlorobenzyl) Moiety: The presence of a halogen, specifically chlorine, at the para-position of the benzyl ring is often associated with increased potency at various CNS targets. This is likely due to favorable hydrophobic and electronic interactions within the binding site.

The Piperazine Core: This central scaffold serves as a protonatable nitrogen center, which is a critical anchor point for ionic interactions with target receptors. The distance and geometry between the two nitrogen atoms are also important for optimal binding.

Lead Optimization Strategies based on SAR

Lead optimization is the process of refining the chemical structure of a promising lead compound to improve its drug-like properties, such as efficacy, selectivity, and pharmacokinetic profile. Based on the SAR insights for N-benzylpiperazine derivatives, several lead optimization strategies can be proposed for a compound like this compound.

Systematic Modification of the N4-Substituent: A primary strategy would involve the synthesis of a library of analogs with varying alkyl and functionalized alkyl groups at the N4 position. This would help to probe the size and nature of the corresponding binding pocket. For example, introducing small polar groups (e.g., hydroxyl, methoxy) on the ethyl chain could explore potential hydrogen bonding interactions.

Exploration of Benzyl Ring Substituents: While the 4-chloro substituent is often favorable, exploring other halogens (F, Br) or small electron-withdrawing groups (e.g., CF3) at the same position could further enhance potency. Additionally, investigating substituents at the ortho- and meta-positions could provide insights into the steric and electronic requirements of the binding site.

Bioisosteric Replacement: The piperazine ring could be replaced by other bioisosteric scaffolds, such as piperidine or homopiperazine, to assess the impact on activity and selectivity. However, this often leads to significant changes in the compound's properties. Similarly, the benzyl group could be replaced with other arylmethyl groups (e.g., thienylmethyl, pyridylmethyl) to explore different electronic and steric profiles.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example by incorporating the N4-ethyl group into a larger ring system, could lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity.

Through these iterative cycles of design, synthesis, and biological testing, a lead compound like this compound can be optimized to yield a clinical candidate with an improved therapeutic profile.

Computational Chemistry and Molecular Modeling Applications

Conformational Analysis and Energy Minimization

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of 1-(4-Chlorobenzyl)-4-ethylpiperazine is therefore a critical first step in understanding its potential pharmacological profile. The piperazine (B1678402) ring can adopt several conformations, including chair, boat, and twist-boat forms, with the chair conformation generally being the most stable. The orientation of the substituents—the 4-chlorobenzyl group at the N1 position and the ethyl group at the N4 position—can be either axial or equatorial.

Energy minimization calculations, employing molecular mechanics force fields such as MMFF94 or UFF, are used to determine the relative energies of these different conformations. These calculations help to identify the lowest energy, and thus most populated, conformers in a biological environment. For substituted piperazines, it has been observed that the axial conformation can be preferred in certain cases, which can influence how the molecule binds to its target. nih.gov For this compound, the interplay between the steric bulk of the substituents and electronic effects will dictate the preferred geometry, which is a key determinant for its interaction with target proteins.

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational method that predicts the binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein. This technique is instrumental in identifying potential biological targets for this compound and in understanding the molecular basis of its activity.

Molecular docking simulations can be used to screen this compound against a library of known protein structures to identify potential binding partners. Once a putative target is identified, docking can predict the most likely binding site on the protein. The process involves sampling a large number of possible orientations and conformations of the ligand within the protein's binding pocket and scoring them based on their predicted binding affinity.

For instance, piperazine derivatives have been studied as inhibitors of various enzymes and receptors. researchgate.net In a hypothetical docking study of this compound, the 4-chlorobenzyl group might be expected to occupy a hydrophobic pocket in the target protein, while the nitrogen atoms of the piperazine ring could form hydrogen bonds with polar amino acid residues.

A detailed analysis of the docked pose of this compound provides a ligand-protein interaction profile. This profile highlights the key intermolecular interactions that stabilize the complex, such as:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic ring of the chlorobenzyl group and the ethyl group can engage in hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking: The chlorophenyl ring can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The chlorine atom on the benzyl (B1604629) group may form halogen bonds with electron-donating atoms in the protein.

Understanding these interactions is crucial for structure-based drug design, allowing for the rational modification of the ligand to improve its potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with experimentally determined biological activities is required.

2D QSAR: In 2D QSAR, the model is built based on molecular descriptors calculated from the 2D representation of the molecules. These descriptors can include physicochemical properties (e.g., logP, molecular weight, polar surface area) and topological indices.

3D QSAR: 3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional properties of the molecules. These models can provide a more detailed understanding of the structure-activity relationship by generating contour maps that indicate regions where certain properties (e.g., steric, electrostatic) are favorable or unfavorable for activity.

For piperazine analogs, QSAR studies have been successfully employed to elucidate the structural requirements for their activity at various targets. nih.govwu.ac.thresearchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are instrumental in evaluating the stability of a ligand-target complex, providing a dynamic view of the binding interactions between a compound like this compound and its potential protein target.

The stability of the ligand-target complex is a critical factor in determining the efficacy of a potential drug. A stable complex is more likely to elicit the desired biological response. MD simulations can predict the binding affinity and the conformational changes that occur upon binding. For instance, a simulation might reveal that the 4-chlorobenzyl group of the compound forms stable hydrophobic interactions within a specific pocket of the target protein, while the ethylpiperazine moiety engages in crucial hydrogen bonding.

Researchers can analyze various parameters from MD simulations to assess complex stability, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds maintained over the simulation period. A low RMSD value for the ligand indicates that it remains in a stable conformation within the binding site. Similarly, low RMSF values for the protein residues in the binding pocket suggest that the binding of the ligand stabilizes that region of the protein.

Table 1: Hypothetical MD Simulation Data for this compound with a Target Protein

| Parameter | Value | Interpretation |

| Average Ligand RMSD | 1.5 Å | Indicates high stability of the ligand in the binding pose. |

| Average Protein RMSF (Binding Site) | 0.8 Å | Suggests the binding site remains stable upon ligand binding. |

| Average Hydrogen Bonds | 3 | Consistent hydrogen bonding contributes to stable binding. |

| Binding Free Energy (MM/GBSA) | -85.4 kcal/mol | Predicts a strong and favorable binding affinity. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations are employed to understand the intrinsic electronic properties of this compound, which in turn dictate its reactivity and interaction with biological targets.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Furthermore, DFT can be used to calculate the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. The MEP is invaluable for identifying the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information helps in predicting how this compound will interact with its biological target, for example, by identifying sites prone to hydrogen bonding or electrostatic interactions.

Table 2: Hypothetical DFT Calculation Results for this compound

| Parameter | Calculated Value (eV) | Significance |

| HOMO Energy | -6.2 | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 | Indicates good chemical stability. |

| Dipole Moment | 2.8 D | Suggests a polar nature, influencing solubility and binding. |

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This compound and its analogs can be identified as potential "hits" through such screening campaigns.

There are two main approaches to virtual screening: ligand-based and structure-based. Ligand-based virtual screening (LBVS) uses the knowledge of known active compounds to identify others with similar properties. If other piperazine derivatives are known to be active against a particular target, LBVS can be used to screen for similar compounds like this compound.

Structure-based virtual screening (SBVS), on the other hand, relies on the 3D structure of the biological target. Molecular docking is a common SBVS method where computational algorithms are used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The docking process results in a score that estimates the binding affinity. Libraries containing thousands or even millions of compounds can be docked against a target, and the top-scoring compounds, which may include this compound, are selected for further experimental testing.

The successful identification of a hit compound through virtual screening is often the first step in a long process of lead optimization, where the chemical structure of the hit is modified to improve its potency, selectivity, and pharmacokinetic properties.

Table 3: Hypothetical Virtual Screening Funnel for a Piperazine Library

| Screening Stage | Number of Compounds | Criteria |

| Initial Library | 1,000,000 | Diverse chemical structures. |

| Lipinski's Rule of Five Filtering | 750,000 | Drug-likeness properties. |

| High-Throughput Virtual Screening (HTVS) | 50,000 | Initial docking score cutoff. |

| Standard Precision (SP) Docking | 5,000 | More accurate docking score. |

| Extra Precision (XP) Docking | 500 | Highest predicted binding affinity. |

| Visual Inspection and Selection | 50 | Favorable binding poses and interactions. |

Analytical Method Development for Research Applications

Development of Bioanalytical Methods for Quantification in Preclinical Samples (e.g., animal plasma, brain tissue)

The quantification of 1-(4-Chlorobenzyl)-4-ethylpiperazine in complex biological matrices like animal plasma and brain tissue is critical for pharmacokinetic and toxicokinetic studies. nih.gov A highly selective and sensitive bioanalytical method is a prerequisite for the accurate interpretation of such studies. rrml.ro

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the preferred approach for the quantification of this compound in biological samples due to its high sensitivity and selectivity. nih.gov The development and validation of such a method would be guided by regulatory bodies like the FDA and EMA. ich.orgeuropa.eu

The method would likely employ a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile (B52724) or methanol. nih.govijmspr.in Detection would be performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, utilizing Multiple Reaction Monitoring (MRM). Hypothetical MRM transitions for this compound and a suitable internal standard (e.g., a deuterated analog) would be optimized to ensure maximum sensitivity and specificity.

A full validation of the bioanalytical method is essential to ensure the reliability of the analytical results. ich.orgeuropa.eu The validation would encompass the following parameters:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte from endogenous matrix components or other potential interferences. europa.eu This would be assessed using at least six different sources of the biological matrix.

Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A calibration curve would be constructed, and its linearity assessed over a defined concentration range.

Accuracy and Precision: The closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). These would be evaluated at multiple quality control (QC) levels, including the lower limit of quantification (LLOQ), low, medium, and high concentrations. nih.goveuropa.eu

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This would be investigated to ensure that the matrix does not interfere with the quantification.

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix.

Stability: The stability of the analyte in the biological matrix under various conditions, including short-term storage, long-term storage, and freeze-thaw cycles. europa.eu

The acceptance criteria for these validation parameters would be in accordance with international guidelines. rrml.roeuropa.eu

Table 1: Hypothetical LC-MS/MS Method Validation Summary for this compound in Rat Plasma

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |

| LLOQ | Signal-to-Noise > 10 | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +8% |

| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -7% to +10% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV ≤ 15% | < 10% |

| Freeze-Thaw Stability | % Bias within ±15% | Stable for 3 cycles |

| Short-Term Stability (24h, RT) | % Bias within ±15% | Stable |

| Long-Term Stability (-80°C, 30 days) | % Bias within ±15% | Stable |

Effective sample preparation is crucial to remove interferences and concentrate the analyte before LC-MS/MS analysis. ijmspr.in For plasma and brain tissue, several techniques could be employed.

Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like acetonitrile is added to the sample to precipitate proteins. nih.gov While efficient for removing proteins, it may not remove other potential interferences like phospholipids.

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the matrix based on its partitioning between two immiscible liquids. This technique can provide a cleaner extract than PPT. plos.org

Solid-Phase Extraction (SPE): SPE is a highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix. It can provide the cleanest extracts and allows for analyte concentration.

The choice of technique would depend on the required sensitivity, throughput, and the physicochemical properties of this compound.

Table 2: Comparison of Sample Preparation Techniques

| Technique | Advantages | Disadvantages |

|---|---|---|

| Protein Precipitation (PPT) | Simple, fast, low cost | May result in significant matrix effects |

| Liquid-Liquid Extraction (LLE) | Good clean-up, can concentrate analyte | More labor-intensive, uses organic solvents |

| Solid-Phase Extraction (SPE) | Excellent clean-up, high recovery, high concentration factor, amenable to automation | Higher cost, requires method development |

Methods for Assessing In Vitro Stability in Research Buffers or Microsomal Preparations

In vitro metabolic stability assays are used early in drug discovery to predict the in vivo metabolic clearance of a compound. nih.gov The stability of this compound would likely be assessed using liver microsomes from preclinical species (e.g., rat, mouse) and humans. nih.govevotec.com

The assay involves incubating the compound at a low concentration (e.g., 1 µM) with liver microsomes in the presence of NADPH, a necessary cofactor for many metabolic enzymes. evotec.combdj.co.jp Samples are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes), and the reaction is stopped by adding a cold organic solvent. evotec.com The remaining concentration of the parent compound is then quantified by LC-MS/MS. nih.gov

From the disappearance of the parent compound over time, the following parameters can be calculated:

Half-life (t½): The time it takes for the concentration of the compound to decrease by half.

Intrinsic Clearance (CLint): The rate of metabolism by the liver enzymes, independent of blood flow.

Table 3: Hypothetical In Vitro Microsomal Stability Data for this compound

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Rat | 25 | 27.7 |

| Mouse | 18 | 38.5 |

| Human | 35 | 19.8 |

Techniques for Metabolite Identification in Preclinical Metabolism Studies (in vitro and in vivo non-human)

Identifying the metabolites of a new chemical entity is crucial for understanding its disposition and potential for forming active or reactive metabolites. nih.gov Preclinical metabolite identification for this compound would involve both in vitro and in vivo studies.

In vitro studies would typically use liver microsomes and other subcellular fractions (like S9 or cytosol) from various species to generate metabolites. frontiersin.org The incubation mixtures would be analyzed by high-resolution LC-MS (e.g., LC-QTOF/MS) to detect and structurally elucidate potential metabolites.

In vivo studies would involve administering the compound to a preclinical species (e.g., rat) and collecting biological samples such as plasma, urine, and feces over time. These samples would then be processed and analyzed to identify the metabolites formed in a whole-animal system.

Common metabolic pathways for piperazine-containing compounds include:

N-dealkylation: Cleavage of the ethyl group from the piperazine (B1678402) nitrogen.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the aliphatic portions of the molecule.

Oxidation: Oxidation of the piperazine ring. frontiersin.org

Table 4: Potential Metabolites of this compound

| Putative Metabolite | Biotransformation | Mass Shift |

|---|---|---|

| M1 | N-de-ethylation | -28 Da |

| M2 | Hydroxylation of chlorobenzyl ring | +16 Da |

| M3 | Hydroxylation of ethyl group | +16 Da |

| M4 | Oxidation of piperazine ring | +16 Da |

The identification of these metabolites would be based on their mass spectral data and fragmentation patterns compared to the parent compound.

Future Research Directions and Utility As a Research Tool

Exploration of Novel Biological Targets for the Compound

The piperazine (B1678402) ring is a well-established pharmacophore present in numerous drugs targeting the central nervous system (CNS). ijrrjournal.com Derivatives of piperazine have shown activity at a wide range of neurotransmitter receptors, including serotonin (B10506), dopamine (B1211576), GABA, and glutamate (B1630785) receptors. ijrrjournal.com For instance, benzylpiperazine (BZP) and its analogues are known to interact with dopaminergic and serotonergic systems, often exhibiting stimulant properties. researchgate.netnih.govresearchgate.net

Future research should involve broad-spectrum screening of 1-(4-Chlorobenzyl)-4-ethylpiperazine against a panel of CNS receptors and transporters to identify primary biological targets. Given the structural similarities to known psychoactive compounds, initial investigations could focus on:

Monoamine Transporters: Assessing inhibitory activity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET).

Serotonin (5-HT) Receptors: Evaluating binding affinity and functional activity at various 5-HT receptor subtypes, as many arylpiperazines are potent 5-HT receptor ligands. ijrrjournal.com

Sigma Receptors (σ1 and σ2): The benzylpiperazine scaffold is a known structural element in high-affinity sigma-1 (σ1R) receptor ligands, which are implicated in pain modulation and neuroprotection. nih.govnih.gov Screening for σ1R and σ2R affinity could reveal novel therapeutic potential. nih.govnih.govacs.org

Systematic screening will be the first step in uncovering the unique pharmacological profile of this compound and identifying promising avenues for further investigation.

Development as a Pharmacological Tool for Receptor Characterization

Should this compound be found to exhibit high affinity and selectivity for a specific receptor, it could be developed into a valuable pharmacological tool. Such tools are essential for elucidating the physiological and pathological roles of receptors.

For example, if the compound demonstrates selective antagonism at a particular receptor subtype, it could be used in:

In Vitro Assays: To characterize the binding pocket of the receptor and understand ligand-receptor interactions.

In Vivo Studies: To probe the function of the receptor in animal models of disease.

The development process would involve radiolabeling the compound (e.g., with tritium (B154650) or carbon-11) to create a radioligand for receptor binding and imaging studies, such as Positron Emission Tomography (PET). rsc.org This would allow for the visualization and quantification of the target receptor in living organisms, providing invaluable data for neuroscience research and drug development.

Application as a Lead Compound for Further Medicinal Chemistry Optimization (Non-Clinical Focus)

This compound represents a promising lead compound for medicinal chemistry campaigns. The piperazine scaffold is highly amenable to chemical modification at its two nitrogen atoms, allowing for systematic exploration of the structure-activity relationship (SAR). researchgate.net

A medicinal chemistry program could focus on synthesizing a library of analogues by modifying three key regions of the molecule:

The Benzyl (B1604629) Ring: Introducing different substituents (e.g., electron-donating or -withdrawing groups) at various positions on the phenyl ring to probe the impact on target affinity and selectivity.

The Ethyl Group: Varying the alkyl chain length or introducing cyclic structures at the N4 position to explore the steric and electronic requirements of the binding site.